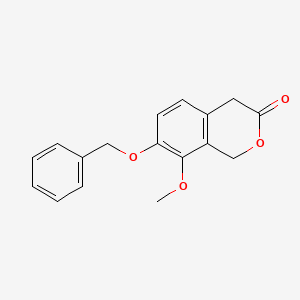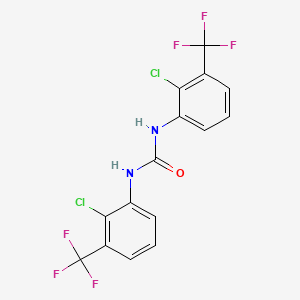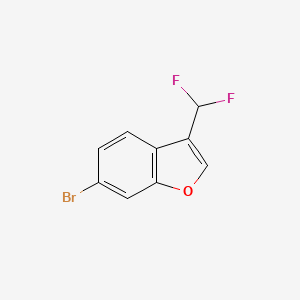
6-Bromo-3-(difluoromethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(difluoromethyl)benzofuran is a chemical compound with the molecular formula C9H5BrF2O. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. The presence of bromine and difluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-3-(difluoromethyl)benzofuran are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce various substituents at the bromine position.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzofuran derivatives, while cross-coupling reactions can introduce complex organic groups.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)benzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)benzofuran: Lacks the bromine atom but shares the difluoromethyl group.
6-Bromo-2-(difluoromethyl)benzofuran: Similar structure but with the difluoromethyl group at a different position.
6-Bromo-3-(trifluoromethyl)benzofuran: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Bromo-3-(difluoromethyl)benzofuran is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct chemical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF2O |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5BrF2O/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,9H |
InChI Key |
NBZJNINZGRJEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


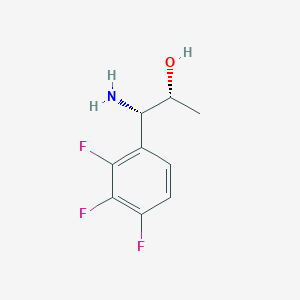
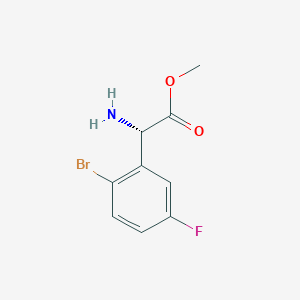
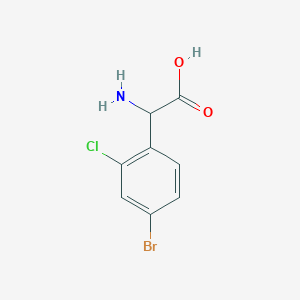

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)

![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)


![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)

